Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine family, characterized by a six-membered heterocyclic core with two nitrogen atoms. Its structure features:
- Position 4: A 4-isopropylphenyl group, enhancing lipophilicity and steric bulk.
- Position 2: A ketone (2-oxo) group, critical for hydrogen bonding and conformational rigidity.
- Position 5: An ethyl ester, influencing solubility and metabolic stability.
Structural analysis tools like SHELX and ORTEP (used for crystallography in related compounds) are essential for confirming its geometry .
Properties
IUPAC Name |
ethyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O5S/c1-4-32-22(28)20-19(12-33(30,31)16-9-10-18(25)17(24)11-16)26-23(29)27-21(20)15-7-5-14(6-8-15)13(2)3/h5-11,13,21H,4,12H2,1-3H3,(H2,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAOHGRWNPADPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C(C)C)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis, and its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 452.9 g/mol. The structure features a tetrahydropyrimidine core, a sulfonyl group, and multiple aromatic rings, which contribute to its diverse chemical reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 866349-08-8 |
| Molecular Formula | |
| Molecular Weight | 452.9 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Tetrahydropyrimidine Core : This can be achieved through a Biginelli reaction involving an aldehyde, a β-keto ester, and urea under acidic conditions.
- Introduction of the Sulfonyl Group : The sulfonyl group is introduced via sulfonylation using sulfonyl chlorides in the presence of a base like pyridine.
- Aromatic Substitution : Functionalization of the aromatic rings is accomplished through electrophilic aromatic substitution reactions.
Pharmacological Properties
The compound has shown promising biological activities in various studies:
- Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against a range of pathogens including bacteria and fungi.
- Anti-inflammatory Effects : In vitro assays have demonstrated its potential to inhibit inflammatory pathways.
- Anticancer Potential : Research suggests that it may induce apoptosis in cancer cell lines through various mechanisms.
Case Studies
- Antimicrobial Study : In a study comparing the efficacy of this compound against standard antimicrobials like fluconazole, it demonstrated superior activity against Candida albicans and Aspergillus niger .
- Anti-inflammatory Mechanism : A study investigated its effect on cytokine production in macrophages, revealing a significant reduction in pro-inflammatory cytokines .
- Anticancer Activity : The compound was tested on various cancer cell lines where it showed dose-dependent cytotoxicity, indicating potential as an anticancer agent .
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory responses and cancer progression.
- Receptor Binding : The compound's structural features allow it to interact with various biological receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Tetrahydropyrimidine Derivatives
Structural Modifications and Substituent Effects
Table 1: Substituent Variations in Tetrahydropyrimidine Derivatives
Key Observations :
- Position 4: The 4-isopropylphenyl group in the target compound provides greater steric hindrance compared to smaller substituents like fluorophenyl or methoxyphenyl . This may influence binding affinity in biological targets.
- Position 6 :
- Position 2 :
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data for Selected Derivatives
Key Insights :
- Thioxo derivatives (C=S) form stronger N–H···S hydrogen bonds compared to oxo analogs, stabilizing crystal lattices .
- Trifluoromethyl groups induce C–H···F interactions, contributing to dense packing .
- The target compound’s sulfonylmethyl group may engage in S=O···H–N bonds, similar to patterns observed in .
Preparation Methods
Biginelli Reaction for Core Assembly
The tetrahydropyrimidine scaffold is constructed using a modified Biginelli protocol:
Reagents :
- Ethyl acetoacetate (β-ketoester)
- 4-Isopropylbenzaldehyde (aromatic aldehyde)
- Urea (source of 2-oxo group)
- CuCl₂·2H₂O (10 mol%, catalyst)
Procedure :
- Combine ethyl acetoacetate (15.2 g, 0.1 mol), 4-isopropylbenzaldehyde (16.4 g, 0.1 mol), and urea (6.0 g, 0.1 mol) in ethanol (150 mL).
- Add CuCl₂·2H₂O (1.7 g, 0.01 mol) and reflux at 80°C for 12 h.
- Cool, precipitate with ice-water, and filter to obtain ethyl 6-methyl-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid (Yield: 78%, m.p. 162–164°C).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, J = 7.1 Hz, COOCH₂CH₃), 1.29 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 2.34 (s, 3H, C6-CH₃), 3.15 (septet, 1H, J = 6.8 Hz, CH(CH₃)₂), 4.18 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 5.12 (s, 1H, C4-H), 7.25–7.32 (m, 4H, Ar-H), 9.45 (s, 1H, NH).
Functionalization at C6: Bromination and Sulfonylation
Radical Bromination of the C6 Methyl Group
The inert C6 methyl group is activated for subsequent substitution via bromination:
Reagents :
- N-Bromosuccinimide (NBS, 1.2 eq)
- Benzoyl peroxide (BPO, 0.1 eq)
- CCl₄ (solvent)
Procedure :
- Suspend the tetrahydropyrimidine (10.0 g, 0.028 mol) in CCl₄ (100 mL).
- Add NBS (5.6 g, 0.031 mol) and BPO (0.7 g, 0.0028 mol).
- Reflux under N₂ for 8 h, cool, and filter to isolate ethyl 6-(bromomethyl)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Yield: 65%, m.p. 148–150°C).
Characterization :
Thiolation and Oxidation to Sulfone
The bromomethyl intermediate undergoes nucleophilic displacement followed by oxidation:
Reagents :
- 3-Chloro-4-fluorothiophenol (1.5 eq)
- K₂CO₃ (2.0 eq)
- mCPBA (2.5 eq, oxidant)
Procedure :
- Dissolve the bromomethyl compound (8.0 g, 0.018 mol) in DMF (50 mL).
- Add 3-chloro-4-fluorothiophenol (4.2 g, 0.027 mol) and K₂CO₃ (5.0 g, 0.036 mol). Stir at 60°C for 6 h.
- Extract with EtOAc, wash with brine, and dry to obtain the sulfide intermediate (Yield: 82%).
- Dissolve the sulfide (7.0 g, 0.013 mol) in CH₂Cl₂ (70 mL), add mCPBA (6.7 g, 0.033 mol), and stir at 0°C for 2 h.
- Quench with NaHCO₃, extract, and purify via silica chromatography to yield the target sulfone (Yield: 75%, m.p. 189–191°C).
Characterization :
- HRMS (ESI) : m/z calcd for C₂₄H₂₅ClFNO₅S [M+H]⁺: 530.1164; found: 530.1168.
- ¹⁹F NMR (376 MHz, CDCl₃) : δ -109.5 (s, Ar-F).
Alternative Synthetic Routes and Optimization
Solvent-Free Mechanochemical Approach
Adapting the Grindstone method, the cyclization step is conducted without solvent:
One-Pot Sulfonylation Strategy
To bypass bromination, direct sulfonylation is explored:
- Use ethyl 3-(4-isopropylphenyl)-3-oxopropanoate in place of ethyl acetoacetate.
- Introduce 3-chloro-4-fluorophenylsulfonylacetic acid as a sulfonyl-containing β-ketoester analog.
- Conduct Biginelli reaction under HCl catalysis.
Critical Analysis of Synthetic Challenges
Q & A
Q. How can researchers optimize the synthesis of this tetrahydropyrimidine derivative to improve yield and purity?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to stabilize intermediates and enhance reaction efficiency .
- Temperature Control: Maintain temperatures between 0–25°C during sulfonylation steps to prevent decomposition of reactive intermediates .
- Stepwise Monitoring: Employ thin-layer chromatography (TLC) or HPLC at each synthetic stage to track reaction progress and isolate intermediates .
Q. What purification techniques are recommended for isolating the final compound?
Methodological Answer:
- Column Chromatography: Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate impurities, especially residual sulfonylating agents .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for recrystallization to achieve >95% purity, as demonstrated for structurally analogous tetrahydropyrimidines .
Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify the sulfonylmethyl group (δ ~3.8–4.2 ppm for CHSO) and tetrahydropyrimidine ring protons (δ ~5.5–6.0 ppm) .
- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) and detect fragmentation patterns specific to the sulfonyl and fluorophenyl groups .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during sulfonylation or cyclization steps?
Methodological Answer:
- Steric and Electronic Analysis: Use computational tools (e.g., DFT calculations) to predict reactive sites on the tetrahydropyrimidine core. For example, the 6-position methyl group may direct sulfonylation via steric hindrance .
- Protecting Groups: Introduce temporary protecting groups (e.g., Boc) on the pyrimidine nitrogen to control reaction pathways .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
Methodological Answer:
- Analog Synthesis: Modify the 4-isopropylphenyl or 3-chloro-4-fluorophenyl substituents and compare bioactivity data. For instance, replacing chlorine with bromine (as in ) can enhance hydrophobic interactions in kinase binding pockets .
- Enzymatic Assays: Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to quantify IC values .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
Methodological Answer:
- Molecular Docking: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots. For example, the sulfonylmethyl group may undergo oxidation, suggesting fluorination to block reactive sites .
- ADMET Predictions: Use tools like SwissADME to predict solubility and permeability, optimizing logP values (<5) for enhanced bioavailability .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- X-ray Diffraction: Prioritize single-crystal X-ray analysis to resolve ambiguities in NMR assignments, particularly for stereochemistry (e.g., chair vs. boat conformations of the tetrahydropyrimidine ring) .
- Dynamic NMR: Perform variable-temperature -NMR to detect conformational flexibility that may explain discrepancies .
Q. What methodologies assess the compound’s solubility and stability under physiological conditions?
Methodological Answer:
- Solubility Screening: Use shake-flask methods with PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to measure equilibrium solubility. Surfactants like Tween-80 may improve solubility for in vitro assays .
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light, and oxidative stress (HO) to identify degradation pathways (e.g., sulfonyl group hydrolysis) .
Q. What mechanistic studies elucidate the compound’s biological activity in kinase inhibition?
Methodological Answer:
Q. How does crystallographic data inform the design of co-crystals or salts for improved physicochemical properties?
Methodological Answer:
- Co-Crystal Screening: Screen with GRAS (generally recognized as safe) co-formers like succinic acid to enhance solubility. X-ray powder diffraction (XRPD) can confirm lattice stability .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) to predict packing efficiency and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
